Z-Abu-osu
CAS No.: 71447-81-9
Cat. No.: VC21542989
Molecular Formula: C16H18N2O6
Molecular Weight: 334.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71447-81-9 |
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Molecular Formula | C16H18N2O6 |
Molecular Weight | 334.32 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate |
Standard InChI | InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1 |
Standard InChI Key | URUMIJQEKNQEHN-LBPRGKRZSA-N |
Isomeric SMILES | CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
SMILES | CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Z-Abu-osu, chemically identified as (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate, is an organic compound with the molecular formula . It has garnered significant interest in various fields of research due to its unique structural features and versatile applications. The compound is characterized by a pyrrolidinone ring and a benzyloxycarbonyl (Cbz)-protected amino group, which contribute to its stability and reactivity.
Synthetic Routes
The synthesis of Z-Abu-osu involves multiple steps:
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Formation of the Pyrrolidinone Ring: A suitable amine reacts with a cyclic anhydride under controlled conditions.
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Introduction of the Cbz Group: The benzyloxycarbonyl group is introduced to protect the amino group, enabling selective downstream reactions.
Industrial Production
Industrial methods employ advanced techniques such as:
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Continuous flow reactors for high yield and purity.
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Purification using chromatography or crystallization to minimize contaminants.
Common Reactions
Z-Abu-osu participates in various reactions:
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Oxidation: Converts to carboxylic acids or ketones using agents like potassium permanganate ().
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Reduction: Yields primary or secondary amines via reducing agents such as lithium aluminum hydride ().
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Substitution: Nucleophilic substitution replaces the Cbz group with nucleophiles like amines or thiols.
Reaction Conditions
Reaction Type | Reagents | Conditions |
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Oxidation | , chromium trioxide | Acidic medium |
Reduction | , sodium borohydride | Anhydrous solvents |
Substitution | Amines, thiols | Base (e.g., triethylamine) environment |
Chemistry
Z-Abu-osu serves as a building block for synthesizing complex molecules, particularly in organic synthesis.
Biology
The compound is used in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable intermediates.
Medicine
It is investigated as an intermediate for drug development and therapeutic agents.
Industry
Z-Abu-osu finds applications in producing specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action relies on its structural features:
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The Cbz group protects the amino group during selective reactions.
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The pyrrolidinone ring enhances interaction with molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Compound Name | Key Differences |
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(S)-2,5-Dioxopyrrolidin-1-yl 2-(((tert-butoxy)carbonyl)amino)butanoate | Uses tert-butoxycarbonyl (Boc) instead of benzyloxycarbonyl (Cbz). |
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((methoxy)carbonyl)amino)butanoate | Features methoxycarbonyl (Moc), which offers less stability than Cbz. |
The Cbz group in Z-Abu-osu provides enhanced stability and selectivity compared to Boc or Moc groups, making it more suitable for precise applications.
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